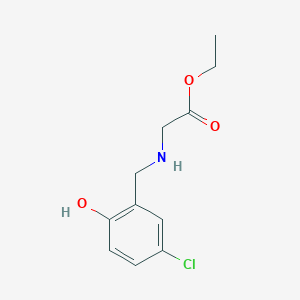![molecular formula C9H19N3O4S B15307928 tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyrrolidine ring with a sulfamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Protection of the Amine Group: The amine group of the pyrrolidine ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the sulfamoyl group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Free amine and tert-butanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-methylcarbamate: Another derivative with a methyl group instead of the pyrrolidine ring.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A structurally similar compound with a piperidine ring.
Uniqueness:
- The presence of the sulfamoyl group in tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate provides unique reactivity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H19N3O4S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-7-4-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)(H2,10,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
BPOCKVSKQQZVBA-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


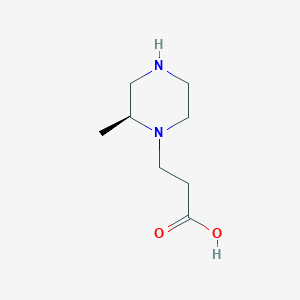
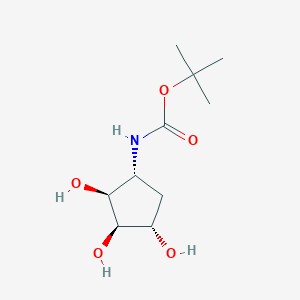
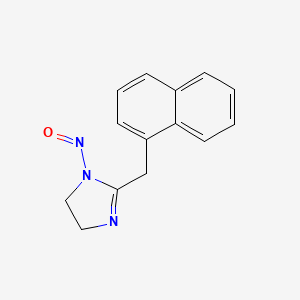
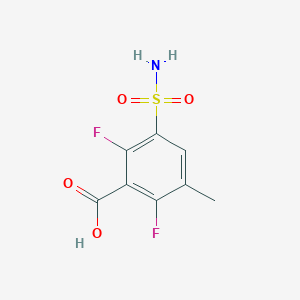
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
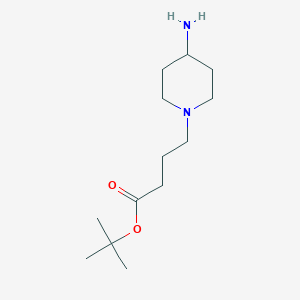
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
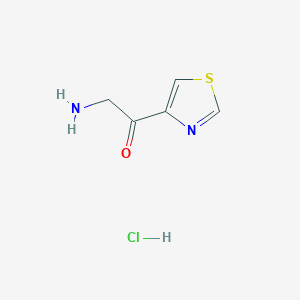

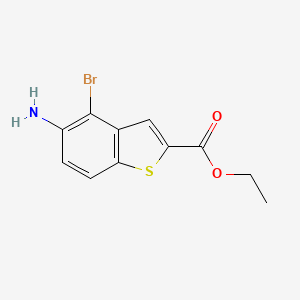


![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
